Cas no 81574-69-8 (2-Bromo-4,6-dimethoxybenzaldehyde)

2-Bromo-4,6-dimethoxybenzaldehyde is a brominated aromatic aldehyde with methoxy substituents at the 4- and 6-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its bromine and aldehyde functionalities enable selective cross-coupling reactions, nucleophilic substitutions, and further derivatization. The dimethoxy groups enhance solubility in organic solvents and influence electronic properties, making it useful in designing complex molecular architectures. The product is characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined structure facilitates precise modifications in multi-step synthesis workflows.
2-Bromo-4,6-dimethoxybenzaldehyde structure
81574-69-8 structure
商品名:2-Bromo-4,6-dimethoxybenzaldehyde
CAS番号:81574-69-8
MF:C9H9BrO3
メガワット:245.069962263107
MDL:MFCD11110636
CID:1804084
PubChem ID:11402303

2-Bromo-4,6-dimethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4,6-dimethoxybenzaldehyde
    • 2-bromo-4,6-diiodo-3-pyridinol
    • bromodiiodopyridinol
    • 2-Bromo-4,6-diiodo-3-hydroxypyridine
    • AGN-PC-001X71
    • 2-Bromo-3-hydroxy-4,6-diiodopyridine
    • ANW-55786
    • CTK4B6339
    • 3-Pyridinol, 2-bromo-4,6-diiodo-
    • 3-Pyridinol,2-bromo-4,6-diiodo
    • 2-Bromo-4,6-dimethoxybenzaldehyde (ACI)
    • MDL: MFCD11110636
    • インチ: 1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3
    • InChIKey: PEKSAHQVDKQWST-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(OC)=CC(OC)=CC=1Br

計算された属性

  • せいみつぶんしりょう: 243.97400
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3

じっけんとくせい

  • PSA: 35.53000
  • LogP: 2.27880

2-Bromo-4,6-dimethoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-107893-10.0g
2-bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
10g
$2577.0 2023-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109047-100mg
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8 98%
100mg
¥70.00 2024-07-28
Enamine
EN300-107893-0.25g
2-bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
0.25g
$271.0 2023-10-28
TRC
B801045-50mg
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8
50mg
$ 115.00 2022-06-06
eNovation Chemicals LLC
Y1111879-1g
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
1g
$165 2024-08-03
eNovation Chemicals LLC
Y1111118-5g
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
5g
$798 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109047-250mg
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8 98%
250mg
¥119.00 2024-07-28
Enamine
EN300-107893-1.0g
2-bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
1g
$600.0 2023-05-06
eNovation Chemicals LLC
Y1111879-5g
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
5g
$495 2024-08-03
Enamine
EN300-107893-0.1g
2-bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
0.1g
$188.0 2023-10-28

2-Bromo-4,6-dimethoxybenzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 0 °C → 90 °C; 6 h, 90 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 14, 0 °C; 12 h, 0 °C → 25 °C
リファレンス
Total Syntheses of Dalesconol A and B
Snyder, Scott A.; et al, Angewandte Chemie, 2010, 49(30), 5146-5150

ごうせいかいろ 2

はんのうじょうけん
1.1 -
2.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

ごうせいかいろ 3

はんのうじょうけん
1.1 -
2.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Water ;  rt; 30 min, rt → 65 °C; 65 °C → -10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  < 0 °C; -10 - 0 °C
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  heated; 2 min, heated; rt
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 - 40 min, rt → 100 °C; 100 °C → rt
2.2 Solvents: Dimethylformamide ;  rt; rt → 100 °C; 4 h, 100 °C
2.3 Reagents: Water ;  1 h, cooled
リファレンス
A second generation synthesis of the cruentaren A core structure based on oxetane and oxirane opening reactions
Maier, Martin E.; et al, ARKIVOC (Gainesville, 2008, (14), 314-329

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 0 °C
リファレンス
Efficient synthesis of polymethoxyselenoflavones via regioselective direct C-H arylation of selenochromones
Yang, Woo-Ram; et al, Organic & Biomolecular Chemistry, 2017, 15(14), 3074-3083

ごうせいかいろ 6

はんのうじょうけん
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 0.5 h, rt; rt → 100 °C; 4 h, 100 °C
1.2 Solvents: Water ;  0 °C → rt; 16 h, rt
リファレンス
Synthesis and Biological Evaluation of Cajaninstilbene Acid and Amorfrutins A and B as Inhibitors of the Pseudomonas aeruginosa Quorum Sensing System
Xu, Xing-Jun; et al, Journal of Natural Products, 2018, 81(12), 2621-2629

2-Bromo-4,6-dimethoxybenzaldehyde Raw materials

2-Bromo-4,6-dimethoxybenzaldehyde Preparation Products

2-Bromo-4,6-dimethoxybenzaldehyde 関連文献

2-Bromo-4,6-dimethoxybenzaldehydeに関する追加情報

2-Bromo-4,6-Dimethoxybenzaldehyde (CAS No. 81574-69-8): An Overview and Recent Advances

2-Bromo-4,6-dimethoxybenzaldehyde (CAS No. 81574-69-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom and two methoxy groups attached to a benzaldehyde framework. The combination of these functional groups imparts specific chemical properties that make it a valuable intermediate in various synthetic pathways and applications.

The chemical formula of 2-Bromo-4,6-dimethoxybenzaldehyde is C9H10O3Br, and its molecular weight is approximately 220.08 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties make it easy to handle and process in laboratory settings.

In the realm of organic synthesis, 2-Bromo-4,6-dimethoxybenzaldehyde serves as a key building block for the synthesis of more complex molecules. Its bromine functionality can be readily activated for various coupling reactions, such as Suzuki-Miyaura cross-coupling and Stille coupling, which are widely used in the construction of carbon-carbon bonds. Additionally, the methoxy groups provide electron-donating effects that can influence the reactivity and selectivity of subsequent transformations.

Recent studies have highlighted the potential of 2-Bromo-4,6-dimethoxybenzaldehyde in the development of novel pharmaceuticals. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound as a starting material for the synthesis of a series of antitumor agents. The researchers found that derivatives of 2-Bromo-4,6-dimethoxybenzaldehyde exhibited potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. This finding underscores the importance of this compound in drug discovery efforts.

Beyond its applications in medicinal chemistry, 2-Bromo-4,6-dimethoxybenzaldehyde has also been explored for its potential in materials science. A 2021 study published in Advanced Materials investigated the use of this compound as a precursor for the synthesis of luminescent materials. The researchers demonstrated that by incorporating 2-Bromo-4,6-dimethoxybenzaldehyde into polymer matrices, they could create materials with tunable photoluminescent properties. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and bioimaging.

The synthetic versatility of 2-Bromo-4,6-dimethoxybenzaldehyde has also been leveraged in the development of new catalysts and ligands. A 2022 study published in Catalysis Science & Technology described the use of this compound as a ligand precursor for palladium-catalyzed reactions. The researchers found that ligands derived from 2-Bromo-4,6-dimethoxybenzaldehyde exhibited high catalytic activity and selectivity in various C-C bond-forming reactions, making them valuable tools for synthetic chemists.

In conclusion, 2-Bromo-4,6-dimethoxybenzaldehyde (CAS No. 81574-69-8) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and catalysis. Its unique chemical structure and reactivity profile make it an indispensable building block for the development of novel compounds and materials. As research continues to advance in these fields, it is likely that new and exciting applications for this compound will be discovered.

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Amadis Chemical Company Limited
(CAS:81574-69-8)2-Bromo-4,6-dimethoxybenzaldehyde
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